REACTION_CXSMILES
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[F:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13]>C(O)(=O)C.[Fe]>[F:1][C:2]1[C:7]([CH3:8])=[C:6]([NH2:9])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13]
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Name
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|
Quantity
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10.5 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1C)[N+](=O)[O-])OC
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Name
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|
Quantity
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350 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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14.25 g
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Type
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catalyst
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Smiles
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[Fe]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting brown suspension was stirred during 2 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with concentrated aq NaOH solution
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic phase was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate anhydrous
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
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FC=1C(=C(C=CC1OC)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |